molecular formula C14H11FO2 B571953 3-Fluoro-4-(4-methylphenyl)benzoic acid CAS No. 1261953-35-8

3-Fluoro-4-(4-methylphenyl)benzoic acid

Cat. No.: B571953
CAS No.: 1261953-35-8
M. Wt: 230.238
InChI Key: SWJSUIIEJLICDO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methylphenyl)benzoic acid is a fluorinated biphenyl compound that serves as a valuable chemical intermediate in medicinal chemistry and antibacterial drug discovery research. This scaffold is of significant interest in the development of novel therapeutic agents, particularly against antibiotic-resistant bacterial pathogens. Scientific literature indicates that structurally related fluorophenyl-substituted compounds demonstrate potent antibacterial properties, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against challenging strains including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The incorporation of lipophilic substituents on the biphenyl system, such as the 4-methylphenyl and fluorine groups present in this compound, has been shown to significantly enhance antibacterial potency and improve activity against bacterial biofilms . Research into similar analogs has revealed that their mechanism of action may involve the inhibition of bacterial fatty acid biosynthesis (FAB), a crucial pathway for bacterial cell wall formation, as determined through CRISPRi studies . This makes derivatives of this chemical class promising candidates for investigating new modes of action to combat multi-drug resistant organisms. Consequently, this compound provides researchers with a versatile building block for constructing more complex molecules aimed at probing biological pathways and developing next-generation antibacterial agents to address the growing global health threat of antimicrobial resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)12-7-6-11(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJSUIIEJLICDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681395
Record name 2-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-35-8
Record name 2-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoro 4 4 Methylphenyl Benzoic Acid

Precursor Synthesis and Building Block Preparation

The efficient construction of 3-Fluoro-4-(4-methylphenyl)benzoic acid relies on the availability of two primary structural components: a fluorinated aryl halide and a methylphenyl coupling partner. A third crucial aspect is the preparation of a suitable benzoic acid derivative that incorporates one of these fragments.

Synthesis of Fluorinated Aryl Halides (e.g., 3-fluoro-4-bromotoluene)

A key precursor for the biphenyl (B1667301) synthesis is a halogenated and fluorinated toluene (B28343) derivative. The synthesis of 3-bromo-4-fluorotoluene (B1266451) is a well-documented example. A common method involves the direct bromination of 4-fluorotoluene. thieme.de However, this reaction can produce a mixture of isomers, primarily the desired 3-bromo-4-fluorotoluene and the undesired 2-bromo-4-fluorotoluene. thieme.de

To improve the regioselectivity towards the 3-bromo isomer, specific catalytic systems have been developed. One effective process involves carrying out the bromination in glacial acetic acid in the presence of both iodine and an iron catalyst (such as iron powder or an iron salt). thieme.deresearchgate.net This method significantly increases the proportion of 3-bromo-4-fluorotoluene compared to the 2-bromo isomer. thieme.de

An alternative route to a related compound, 4-bromo-3-fluorotoluene, starts from o-nitro-p-toluidine (also known as Fast Red Base GL) and proceeds through a sequence involving a Sandmeyer-type diazo-bromination reaction. acs.org This highlights that different substitution patterns on the fluorinated aryl halide can be achieved by selecting appropriate starting materials and synthetic strategies.

Table 1: Synthesis of 3-bromo-4-fluorotoluene via Bromination of 4-fluorotoluene

Reactants Catalyst/Reagents Solvent Key Conditions Outcome Reference
4-fluorotoluene, Bromine Iron powder, Iodine Glacial Acetic Acid Reaction at 20-35°C Markedly increased proportion of 3-bromo-4-fluorotoluene thieme.de, researchgate.net
4-fluorotoluene, Bromine Iron Carbon Tetrachloride - Mixture of 3-bromo and 2-bromo isomers (approx. 20:80 ratio) thieme.de

Synthesis of Methylphenylboronic Acids or Related Coupling Partners

The second essential building block is an organometallic derivative of toluene, most commonly 4-methylphenylboronic acid (also known as p-tolylboronic acid). This reagent is a cornerstone of the Suzuki-Miyaura coupling reaction. A standard laboratory synthesis begins with p-bromotoluene. wikipedia.org The p-bromotoluene is first reacted with magnesium metal in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form a Grignard reagent. This organomagnesium compound is then treated with a boron ester, such as trimethyl borate, followed by acidic hydrolysis to yield 4-methylphenylboronic acid. wikipedia.org These boronic acids are typically white, powdered solids that are soluble in many organic solvents. researchgate.net

While 4-methylphenylboronic acid is the most direct coupling partner for this synthesis, methodologies exist for creating more complex or substituted analogs. For instance, (4-hydroxy-2-methyl)phenylboronic acid and 3,5-difluoro-4-methyl phenylboronic acid can be synthesized from appropriately substituted aryl halides, demonstrating the versatility of this class of reagents. rsc.orgnih.gov

Preparation of Substituted Benzoic Acid Derivatives

The carboxylic acid moiety of the final product can be introduced either before or after the key carbon-carbon coupling step. One strategic approach involves preparing a fluorinated and halogenated benzoic acid derivative, which can then be coupled with the methylphenylboronic acid. A highly relevant precursor is 3-bromo-4-fluorobenzoic acid.

One documented synthesis of 3-bromo-4-fluorobenzoic acid starts from fluorobenzene. organic-chemistry.org The process involves three main steps:

Friedel-Crafts Acylation: Fluorobenzene is reacted with acetyl chloride in the presence of a catalyst like aluminum chloride to produce 4-fluoroacetophenone.

Bromination: The resulting acetophenone (B1666503) is then brominated to yield 3-bromo-4-fluoroacetophenone.

Oxidation (Haloform Reaction): The methyl ketone group is oxidized using a hypochlorite (B82951) solution to form the corresponding carboxylic acid, 3-bromo-4-fluorobenzoic acid. organic-chemistry.org

Other related substituted benzoic acids can be prepared through various means. For example, 3-fluoro-4-hydroxybenzoic acid can be synthesized by the demethylation of 3-fluoro-4-methoxybenzoic acid using hydrobromic acid. organic-chemistry.org

Carbon-Carbon Coupling Reactions for Biphenyl Formation

The central step in constructing the this compound molecule is the formation of the biphenyl C-C bond. This is typically achieved through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between two aromatic rings. numberanalytics.com In the context of synthesizing this compound, this reaction would involve coupling a halogenated benzoic acid derivative (e.g., 3-bromo-4-fluorobenzoic acid) with 4-methylphenylboronic acid.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: numberanalytics.com

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (e.g., 3-bromo-4-fluorobenzoic acid), inserting itself into the carbon-halogen bond to form a palladium(II) species.

Transmetalation: The organoboron compound (4-methylphenylboronic acid), activated by a base, transfers its organic group (the 4-methylphenyl group) to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center (the 3-fluoro-4-benzoic acid fragment and the 4-methylphenyl fragment) couple and are eliminated from the metal, forming the final biphenyl product and regenerating the palladium(0) catalyst. numberanalytics.com

The reaction requires a base, such as potassium carbonate or sodium carbonate, and is typically carried out in a solvent mixture, which can include water. libretexts.orgnih.gov Recent advancements have focused on developing more environmentally friendly conditions, such as using ligand-free Pd/C catalysts in ethanol (B145695)/water mixtures at room temperature. libretexts.org

Table 2: Generalized Suzuki-Miyaura Coupling for Biphenyl Synthesis

Component Role Examples
Aryl Halide Electrophilic partner 3-Bromo-4-fluorobenzoic acid
Organoboron Reagent Nucleophilic partner 4-Methylphenylboronic acid
Palladium Catalyst Facilitates the C-C bond formation Pd(PPh₃)₄, Pd/C, Pd(OAc)₂
Base Activates the organoboron reagent K₂CO₃, Cs₂CO₃, NaOH
Solvent Reaction medium Toluene, Dioxane, Ethanol/Water

Alternative Coupling Strategies

While the Suzuki-Miyaura coupling is highly effective, several other cross-coupling reactions can be employed for the synthesis of biphenyls and could serve as alternatives for producing the target compound's core structure. These methods typically vary in the type of organometallic reagent used. numberanalytics.com

Stille Coupling: This reaction couples an organohalide with an organotin reagent (an organostannane) and is also catalyzed by palladium. libretexts.orgnumberanalytics.com For this specific synthesis, it would involve reacting a derivative like 3-bromo-4-fluorobenzoic acid with a tributyl(4-methylphenyl)stannane. A key advantage of organostannanes is their stability to air and moisture, but a significant drawback is the high toxicity of tin compounds. numberanalytics.comlibretexts.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organohalide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity but requires careful handling of the often air-sensitive organozinc reagents. numberanalytics.com The reaction could proceed by coupling an arylzinc halide with 3-bromo-4-fluorobenzoic acid.

Hiyama Coupling: This reaction involves the palladium-catalyzed coupling of an organohalide with an organosilicon compound (organosilane). organic-chemistry.org A key feature of the Hiyama coupling is the need for an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a reactive pentacoordinate silicate. rsc.orgorganic-chemistry.org Organosilanes are attractive due to their low toxicity and high stability. rsc.org

Each of these alternative strategies follows a similar catalytic cycle to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination, but differs in the nature and preparation of the organometallic coupling partner. rsc.orgnumberanalytics.com

Functional Group Interconversions on the Biphenyl Skeleton

Functional group interconversions are pivotal in the synthesis of complex molecules, allowing for the transformation of one functional group into another. In the context of this compound, these reactions are typically performed on a biphenyl core that already possesses the requisite fluoro and methylphenyl substituents.

A common strategy for introducing a carboxylic acid group onto an aromatic ring is through the carboxylation of an organometallic intermediate, such as a Grignard reagent. This process involves the reaction of an aryl halide with magnesium to form an arylmagnesium halide, which is then treated with carbon dioxide to yield a carboxylate salt. Subsequent acidification produces the desired benzoic acid.

For the synthesis of this compound, this would typically involve the formation of a Grignard reagent from a halogenated 3-fluoro-4-(4-methylphenyl)biphenyl precursor.

Hypothetical Reaction Scheme:

An alternative approach to installing the carboxylic acid functionality is through the oxidation of a methyl group on the biphenyl scaffold. This method is particularly useful if the starting material, 3-fluoro-4'-methyl-1,1'-biphenyl, is readily available. The oxidation of a methyl group attached to an aromatic ring to a carboxylic acid is a well-established transformation.

The oxidation of toluenes halogenated in the nucleus to their corresponding benzoic acids can be achieved using oxygen or an oxygen-containing gas in the presence of a solvent like acetic acid. google.com This reaction is typically catalyzed by soluble cobalt and/or manganese compounds, along with a bromide ion source, at elevated temperatures and pressures. google.com

Table 1: Conditions for the Oxidation of Halogenated Toluenes

ParameterValueReference
Oxidant Oxygen or oxygen-containing gas google.com
Solvent Acetic acid google.com
Catalysts Soluble cobalt and/or manganese compounds, bromide ions google.com
Temperature 80°C to 220°C google.com
Pressure 1 to 50 bar google.com

This method offers a direct route to the desired benzoic acid from a more accessible biphenyl precursor.

Further functionalization of the biphenyl skeleton can be achieved through halogenation and other electrophilic aromatic substitution reactions. For instance, benzylic halogenation of an alkylbenzoic acid ester can be performed to introduce a halogen to the methyl group. google.com This process typically involves the slow addition of a halogen, such as chlorine or bromine, to a solution of the alkylbenzoic acid ester in a halogen-containing solvent at elevated temperatures. google.com This creates a reactive handle for subsequent transformations if needed.

The final step in many synthetic routes to this compound involves the hydrolysis of an ester precursor, such as a methyl or ethyl ester. The hydrolysis of methyl benzoates to their corresponding carboxylic acids is a fundamental and widely used reaction in organic synthesis. This reaction can be carried out under acidic or basic conditions. oieau.frresearchgate.netchemspider.com Alkaline hydrolysis, for example, involves heating the ester with a base like sodium hydroxide (B78521) in an aqueous or mixed solvent system. chemspider.com The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. oieau.frsemanticscholar.org

Another relevant functional group interconversion is the demethylation of a methoxy (B1213986) group to a hydroxyl group. While not directly leading to the target compound, if a methoxy-substituted biphenyl is used as an intermediate, its demethylation can be a key step. Methods for the dealkylation of aryl alkyl ethers are well-established and can involve reagents like iodotrimethylsilane. acs.org

Table 2: General Conditions for Methyl Ester Hydrolysis

ConditionReagents/SolventsReference
Basic Hydrolysis NaOH, Water/Methanol (B129727) chemspider.com
Acidic Hydrolysis H₃O⁺ oieau.fr

Reaction Optimization and Process Development

The efficiency and practicality of synthesizing this compound are highly dependent on the optimization of the key bond-forming reactions and the development of robust chemical processes.

The construction of the biphenyl core of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. libretexts.org This reaction involves the coupling of an aryl boronic acid with an aryl halide. The efficiency of this reaction is critically dependent on the choice of the palladium catalyst and the associated ligands.

Palladium catalysts, such as palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are frequently used. libretexts.org The performance of these catalysts is significantly enhanced by the use of electron-rich and sterically bulky phosphine (B1218219) ligands. libretexts.org These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Recent advancements have focused on the development of more robust and efficient catalytic systems, including the use of palladacycles, which offer thermal stability and are less sensitive to air and water. libretexts.org Ligand-free systems, such as using palladium on carbon (Pd/C), have also been developed for Suzuki-Miyaura couplings, offering the advantage of a heterogeneous catalyst that can be easily removed from the reaction mixture. nih.gov The design of novel ligands, such as P3N ligands, has also been explored to improve the efficiency and environmental friendliness of these coupling reactions, particularly in aqueous media. nih.gov

Table 3: Components of Suzuki-Miyaura Coupling Reactions

ComponentExamplesRoleReference
Palladium Precursors Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Catalyst source libretexts.org
Ligands Phosphines (e.g., PPh₃), P3N ligandsStabilize catalyst, enhance reactivity libretexts.orgnih.gov
Aryl Halide Aryl bromides, iodides, or chloridesCoupling partner libretexts.org
Aryl Boronic Acid Aryl boronic acids or estersCoupling partner libretexts.org
Base Carbonates, phosphates, hydroxidesActivates the boronic acid libretexts.org

The careful selection and optimization of these catalytic components are crucial for the high-yield and cost-effective synthesis of this compound.

Solvent Effects on Reaction Yield and Selectivity

The synthesis of this compound, a biaryl carboxylic acid, is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the choice of solvent is a critical parameter that significantly influences reaction yield and selectivity. The solvent's polarity, proticity, and ability to dissolve both the organic substrates and inorganic base play a crucial role in the catalytic cycle.

Research on Suzuki-Miyaura couplings for the synthesis of biaryl compounds has shown that polar protic solvents, such as ethanol and methanol, can be highly effective. kochi-tech.ac.jpresearchgate.net These solvents can facilitate the dissolution of the base (e.g., sodium carbonate, potassium phosphate) and stabilize the palladium catalyst and intermediates. For instance, in a study on the Suzuki-Miyaura coupling of benzyl (B1604629) carbonates with phenylboronic acids, ethanol was found to provide a high yield of the desired product. kochi-tech.ac.jp The use of aqueous solvent mixtures, such as methanol/water, has also been reported to be beneficial, offering advantages in terms of environmental friendliness, cost, and solubility of the inorganic base, leading to high yields of the coupled product. researchgate.net

In the context of synthesizing functionalized biaryl compounds, aprotic solvents like toluene and dimethylformamide (DMF) are also frequently employed. kochi-tech.ac.jpnih.gov Toluene is a non-polar aprotic solvent that can be effective, particularly when using an inorganic base. researchgate.net DMF, a polar aprotic solvent, can also promote the reaction, although in some cases, polar protic solvents have been shown to give superior results. kochi-tech.ac.jp The selection of the optimal solvent is often substrate-dependent and requires empirical optimization.

Below is a table summarizing the general effects of different solvent types on Suzuki-Miyaura coupling reactions, which are applicable to the synthesis of this compound.

Solvent TypeExamplesGeneral Effects on Reaction
Polar Protic Ethanol, Methanol, WaterOften leads to high yields by effectively dissolving inorganic bases and stabilizing catalytic species. kochi-tech.ac.jpresearchgate.net
Aprotic Polar Dimethylformamide (DMF), Acetonitrile (B52724)Can be effective, but may be outperformed by polar protic solvents in some cases. kochi-tech.ac.jp Acetonitrile is used in some deoxyfluorination reactions. organic-chemistry.org
Aprotic Non-polar Toluene, DioxaneToluene can be an efficient solvent, especially with certain inorganic bases. researchgate.net Dioxane has been reported to be ineffective in some cases. researchgate.net
Aqueous Mixtures Methanol/Water, Ethanol/WaterEnvironmentally friendly, economical, and provides excellent solubility for inorganic bases, often resulting in high product yields. researchgate.net

High-Throughput Synthesis Approaches and Library Generation

High-throughput synthesis (HTS) and the generation of compound libraries are essential strategies in modern drug discovery and materials science. For a molecule like this compound, these approaches enable the rapid synthesis of a diverse set of structurally related analogues for screening purposes. The robust nature of cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes them well-suited for HTS and library generation. nih.gov

The synthesis of a library of 3-fluoro-4-(aryl)benzoic acid derivatives can be systematically achieved by varying the boronic acid coupling partner. Starting from a common precursor, such as a halogenated 3-fluorobenzoic acid ester, a diverse array of arylboronic acids can be employed to generate a library of biaryl compounds. This approach allows for the exploration of the chemical space around the core scaffold of this compound.

Key aspects of applying HTS to the synthesis of analogues of this compound include:

Parallel Synthesis: Reactions are typically carried out in parallel in multi-well plates, allowing for the simultaneous synthesis of numerous compounds.

Automated Liquid Handling: Robotic systems are used for precise and rapid dispensing of reagents and solvents, minimizing human error and increasing throughput.

Purification and Analysis: Rapid purification techniques, such as automated flash chromatography or preparative HPLC, are integrated into the workflow, followed by high-throughput analysis using techniques like LC-MS to confirm the identity and purity of the synthesized compounds.

A representative combinatorial library based on the this compound scaffold is illustrated in the table below, showcasing the potential for structural diversity by varying the substituent on the phenyl ring.

Starting Material (Halogenated Benzoic Acid Derivative)Arylboronic AcidResulting Library Compound
Methyl 3-fluoro-4-bromobenzoate4-Methylphenylboronic acidMethyl 3-fluoro-4-(4-methylphenyl)benzoate
Methyl 3-fluoro-4-bromobenzoate3-Methoxyphenylboronic acidMethyl 3-fluoro-4-(3-methoxyphenyl)benzoate
Methyl 3-fluoro-4-bromobenzoate4-Chlorophenylboronic acidMethyl 3-fluoro-4-(4-chlorophenyl)benzoate
Methyl 3-fluoro-4-bromobenzoate2-Naphthylboronic acidMethyl 3-fluoro-4-(2-naphthyl)benzoate

This combinatorial approach, powered by HTS technologies, is invaluable for generating libraries of novel biaryl carboxylic acids for various research applications, including the development of new pharmaceutical agents. nih.gov

Isolation and Purification Techniques

Column Chromatography

Column chromatography is a fundamental purification technique in organic synthesis, and it is well-suited for the isolation of this compound from crude reaction mixtures. rochester.edu The principle of separation is based on the differential adsorption of the components of the mixture onto a stationary phase, typically silica (B1680970) gel, and their elution with a mobile phase.

For the purification of carboxylic acids like this compound, the choice of the eluent system is crucial. A common issue with the chromatography of acidic compounds on silica gel is peak tailing, which can be mitigated by the addition of a small amount of a volatile acid, such as acetic acid, to the mobile phase. labcluster.com Alternatively, for acid-sensitive compounds, the silica gel can be deactivated with a base like triethylamine. rochester.eduresearchgate.net

A typical solvent system for the purification of benzoic acid derivatives is a mixture of a non-polar solvent like toluene or hexane (B92381) and a polar solvent such as ethyl acetate, with the addition of acetic acid. labcluster.com The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product from impurities. rochester.edu

The following table provides examples of solvent systems that can be adapted for the column chromatography of this compound.

Stationary PhaseMobile Phase (Eluent System)Application Notes
Silica GelToluene:Ethyl acetate:Acetic acid (e.g., 25:4:1)Suitable for the purification of benzoic acids and other carboxylic acids. labcluster.com
Silica GelHexane:Ethyl acetate with 1% Acetic AcidA common gradient system where the proportion of ethyl acetate is increased to elute the more polar compounds. The acetic acid helps to reduce tailing.
Silica GelDichloromethane:Methanol with 1% Acetic AcidAn alternative solvent system for more polar compounds.
Silica GelHexane:Ethyl acetate with 0.1% TriethylamineUsed to neutralize the acidic sites on the silica gel, which can be beneficial if the target compound is sensitive to acid. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique used to isolate pure compounds from complex mixtures. It is particularly useful for obtaining high-purity samples of this compound, especially for applications requiring rigorous purity standards. nih.gov

The separation in preparative HPLC is based on the same principles as analytical HPLC but is performed on a larger scale with larger columns and higher flow rates. For the purification of benzoic acid derivatives, reversed-phase HPLC is commonly employed. sielc.comekb.egsielc.com In this mode, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with the addition of a small amount of an acid like formic acid or trifluoroacetic acid (TFA). nih.govsielc.com The acid serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation. ekb.eg

A typical preparative HPLC method for the purification of a benzoic acid derivative is outlined in the table below.

ParameterCondition
Column Reversed-phase C18
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or TFA
Gradient A linear gradient from a low to a high percentage of Mobile Phase B
Detection UV spectrophotometry at a wavelength where the compound absorbs strongly (e.g., 254 nm)
Flow Rate Dependent on column dimensions, typically in the range of 10-100 mL/min for preparative scale

Recrystallization and Other Crystallization Methods

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For this compound, which is a crystalline solid, recrystallization can be an effective final purification step to obtain a highly pure product.

The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. Upon cooling, the pure compound crystallizes out of the solution, while the impurities remain dissolved.

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

Not react with the compound.

Dissolve the compound well at high temperatures and poorly at low temperatures.

Either dissolve impurities well at all temperatures or not at all.

Be volatile enough to be easily removed from the purified crystals.

A study on the crystallization of benzoic acid has shown that the polarity of the solvent can influence crystal growth and morphology. rsc.org For fluorinated benzoic acid derivatives, a range of solvents with varying polarities may be suitable for recrystallization. Common solvents for the recrystallization of carboxylic acids include water, ethanol, methanol, acetic acid, or mixtures of these solvents with water. For instance, 3-fluoro-4-hydroxy benzoic acid has been recrystallized from water.

The table below lists potential solvents that could be screened for the recrystallization of this compound.

Solvent/Solvent SystemRationale
Ethanol/WaterA common mixed solvent system that allows for fine-tuning of polarity.
Methanol/WaterSimilar to ethanol/water, often provides good crystals of aromatic carboxylic acids.
Acetic Acid/WaterThe acidic nature can help in solubilizing the carboxylic acid.
TolueneA non-polar solvent that may be suitable if the impurities are highly polar.
Ethyl Acetate/HexaneA polar/non-polar mixture that can be effective for inducing crystallization.

Finding the optimal recrystallization conditions often requires experimentation with different solvents and cooling rates.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 4 Methylphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern, or multiplicity, reveals the number of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Fluoro-4-(4-methylphenyl)benzoic acid

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH) 10.0 - 13.0 broad singlet 1H
Aromatic Protons (Benzoic Acid Ring) 7.0 - 8.2 multiplet 3H
Aromatic Protons (Tolyl Ring) 7.1 - 7.5 multiplet 4H

Note: This table is based on theoretical predictions and may not reflect exact experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For this compound, the ¹³C NMR spectrum is expected to show a signal for the carbonyl carbon of the carboxylic acid group in the range of 165-175 ppm. The aromatic carbons would generate a series of signals between 110 and 160 ppm. The carbon atom bonded to the fluorine would exhibit a characteristic splitting due to C-F coupling. The quaternary carbons, those at the junction of the two rings and the one bearing the carboxylic acid group, would also be identifiable. The methyl carbon of the tolyl group would appear at a much higher field, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl Carbon (-COOH) 165 - 175
Aromatic Carbons 110 - 160

Note: This table is based on theoretical predictions and may not reflect exact experimental values.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for assigning the protons within each of the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the definitive assignment of which protons are attached to which carbon atoms in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different parts of the molecule, such as linking the protons on one ring to the quaternary carbon of the other, and confirming the position of the substituents on the aromatic rings.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

The FT-IR spectrum of this compound would be expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, a result of intermolecular hydrogen bonding. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-F stretching vibration would likely appear as a strong band in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad, Strong
C=O Stretch (Carbonyl) ~1700 Strong
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-F Stretch 1200 - 1300 Strong

Note: This table is based on theoretical predictions and may not reflect exact experimental values.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching of the aromatic rings would be expected to produce strong signals. The C=C stretching vibrations of the biphenyl (B1667301) system would also be prominent. While the O-H stretch is typically weak in Raman, the C=O stretch would be observable. The C-H stretching and bending vibrations would also be present. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

The comprehensive spectroscopic analysis of this compound, through the combined application of advanced NMR and vibrational spectroscopy techniques, would provide an unambiguous structural elucidation. While experimental data is not widely published, theoretical predictions based on established principles of spectroscopy offer a clear roadmap for the characterization of this compound. The detailed assignment of proton and carbon signals, along with the identification of key functional groups and vibrational modes, would be essential for its future use in chemical research and development.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound. It works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly precise measurement of a molecule's mass, typically to four or five decimal places. This accuracy allows for the unambiguous determination of the elemental formula of a compound. For this compound, with the chemical formula C₁₄H₁₁FO₂, the theoretical monoisotopic mass can be calculated with high precision.

This precise mass measurement enables chemists to distinguish between compounds that might have the same nominal mass but different elemental compositions. While specific experimental HRMS data for this compound is not available in public literature, the analysis would confirm the presence and ratio of carbon, hydrogen, fluorine, and oxygen atoms, verifying the compound's identity. Modern machine learning models can even use features from HRMS data to predict the biological activity of unidentified chemicals, highlighting the richness of the information provided by this technique. nih.gov

Table 1: Theoretical Mass Data for this compound

Parameter Value
Chemical Formula C₁₄H₁₁FO₂
Calculated Monoisotopic Mass 230.0746 g/mol

| Nominal Mass | 230 g/mol |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile organic compounds in a sample. core.ac.uk

For a compound like this compound, which is a non-volatile carboxylic acid, direct analysis by GC-MS is challenging. Therefore, a chemical derivatization step is typically required to convert the carboxylic acid group into a more volatile ester, such as a methyl or silyl (B83357) ester. This allows the compound to travel through the GC column.

The process would involve:

Derivatization: Reaction of the sample with an agent like diazomethane (B1218177) or BSTFA (bis(trimethylsilyl)trifluoroacetamide) to form the corresponding methyl or trimethylsilyl (B98337) ester.

Separation: The derivatized sample is injected into the GC, where it is vaporized. The components are separated based on their boiling points and interactions with the stationary phase of the GC column.

Detection: As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

This analysis can effectively separate the target compound from any volatile impurities, such as residual solvents from synthesis or by-products of the reaction. The resulting mass spectrum for the main peak would provide a fragmentation pattern that serves as a "fingerprint" to confirm the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a solved crystal structure for this compound is not publicly available, the analysis of a closely related structure, 3-Fluoro-4-methylbenzoic acid , provides a clear example of the data and insights that would be obtained. researchgate.net

Single-Crystal X-ray Diffraction Analysis

In this analysis, a single, high-quality crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

For the analogue, 3-Fluoro-4-methylbenzoic acid, single-crystal X-ray diffraction revealed its crystal system, space group, and unit cell dimensions. researchgate.net This fundamental data describes the basic repeating unit of the crystal lattice. A similar analysis for this compound would yield a unique set of crystallographic parameters.

Table 2: Illustrative Crystallographic Data for Analogue Compound 3-Fluoro-4-methylbenzoic acid

Parameter Value
Chemical Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 3.8132 Å, b = 6.0226 Å, c = 30.378 Å
α = 90°, β = 92.50°, γ = 90°
Volume (V) 696.98 ų
Molecules per Unit Cell (Z) 4

Data obtained for the related compound 3-Fluoro-4-methylbenzoic acid. researchgate.net

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The data from X-ray diffraction also allows for a detailed examination of the intermolecular forces that hold the molecules together in the crystal. For carboxylic acids, the most significant of these is hydrogen bonding.

In the crystal structure of the analogue 3-Fluoro-4-methylbenzoic acid, molecules form centrosymmetric dimers through strong O—H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This is a classic and highly stable arrangement for carboxylic acids in the solid state. The analysis provides precise measurements of the donor-acceptor distances and angles for these hydrogen bonds.

For this compound, it is expected that similar carboxylic acid dimers would be the primary structural motif. Additionally, the presence of the fluorine atom and the biphenyl ring system would likely introduce other, weaker intermolecular interactions, such as:

C—H···F and C—H···O interactions: Weak hydrogen bonds involving the aromatic C-H groups.

π-π Stacking: Interactions between the aromatic rings of adjacent biphenyl systems.

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
This compound C₁₄H₁₁FO₂
3-Fluoro-4-methylbenzoic acid C₈H₇FO₂
Diazomethane CH₂N₂

Computational and Theoretical Investigations of 3 Fluoro 4 4 Methylphenyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into molecular systems.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules like 3-Fluoro-4-(4-methylphenyl)benzoic acid. DFT calculations, often using functionals like B3LYP, are employed to find the lowest energy conformation of the molecule, known as geometry optimization. nih.govresearchgate.net

For substituted benzoic acids, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. In many benzoic acid derivatives, the carboxylic acid group can form hydrogen-bonded dimers. researchgate.net For a related compound, 3-fluoro-4-methylbenzoic acid, X-ray crystallography has shown that the molecule is nearly planar, with a small dihedral angle between the benzene (B151609) ring and the carboxyl group. researchgate.net It forms dimers through O-H···O hydrogen bonding. researchgate.net Similar computational studies on benzoic acid derivatives have successfully used DFT with basis sets like 6-311G to determine optimized geometric structures. researchgate.net

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated. The MEP map is particularly useful as it helps in identifying the sites prone to electrophilic and nucleophilic attacks.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid Dimer (Calculated)

ParameterBond Length (Å) / Angle (°)
C=O1.23
C-O1.35
O-H0.98
C-C (ring)1.39 - 1.41
O-H···O (H-bond)1.64
∠(C-O-H)106.5
∠(O=C-O)122.8
Note: This table presents typical values for a benzoic acid dimer calculated using DFT, as specific data for this compound is not available in the provided search results.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous framework for studying electronic properties. These calculations can be used to determine energies, electron affinities, and ionization potentials. For complex molecules, a combination of DFT for geometry optimization followed by ab initio single-point energy calculations can provide a balance between accuracy and computational cost.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a description of chemical bonding in terms of orbitals that are delocalized over the entire molecule.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net

For molecules like this compound, the HOMO is typically localized over the electron-rich aromatic rings, while the LUMO may be distributed over the carboxylic acid group and the biphenyl (B1667301) system. The substitution pattern on the benzoic acid ring significantly influences the energies of these frontier orbitals. nih.govresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Calculated)

ParameterEnergy (eV)
E (HOMO)-6.5
E (LUMO)-1.5
Energy Gap (ΔE)5.0
Note: This table shows representative values for a substituted aromatic acid. The exact values for this compound would require specific calculations.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a localized picture of bonding in terms of lone pairs and bonds. NBO analysis can quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, known as hyperconjugation, contribute to the stability of the molecule.

For this compound, NBO analysis can reveal important intramolecular interactions, such as the delocalization of lone pair electrons from the oxygen and fluorine atoms into the antibonding orbitals of the aromatic system. This analysis also provides information about the natural atomic charges on each atom, offering a more detailed picture of the electron distribution than that from simpler population analyses.

Spectroscopic Data Prediction and Validation

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results for validation. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). researchgate.net By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. researchgate.netacademie-sciences.fr

Similarly, vibrational spectra (Infrared and Raman) can be calculated by performing frequency calculations on the optimized geometry. researchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra. researchgate.netucl.ac.uk For substituted benzoic acids, characteristic vibrational modes include the O-H stretch, the C=O stretch of the carboxylic acid, and various aromatic C-H and C-C stretching and bending modes. researchgate.netucl.ac.uk

Theoretical Simulation of Vibrational (IR, Raman) Spectra

A theoretical simulation of the infrared (IR) and Raman spectra of This compound would typically involve geometry optimization of the molecule's structure followed by frequency calculations using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p). These calculations would yield the vibrational modes of the molecule, which can be correlated with experimental spectra for a more detailed assignment of the spectral bands. However, no specific studies presenting a theoretical vibrational analysis for this compound were identified.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for This compound would likely be carried out using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Such computational predictions are instrumental in the structural elucidation of new compounds by providing theoretical chemical shift values for ¹H, ¹³C, and ¹⁹F nuclei that can be compared with experimental data. At present, there are no published computational studies that specifically report the predicted NMR chemical shifts for this molecule.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis of This compound would be crucial for understanding its three-dimensional structure and flexibility. This would involve mapping its potential energy surface by systematically rotating the rotatable bonds, particularly the bond connecting the two phenyl rings and the bond connecting the carboxylic acid group to the phenyl ring. This analysis would help identify the most stable conformers and the energy barriers between them. No dedicated studies on the conformational analysis or potential energy surface of this compound are currently available in the literature.

Solvation Models and Solvent Effects on Molecular Properties

The study of solvent effects on the molecular properties of This compound would involve the use of solvation models, such as the Polarizable Continuum Model (PCM). These models are used to understand how the surrounding solvent medium influences the molecule's geometry, electronic structure, and spectroscopic properties. Research into how different solvents affect the properties of this specific benzoic acid derivative has not been found in the reviewed literature.

Reactivity and Reaction Mechanism Predictions

Computational methods are also used to predict the reactivity of a molecule and to elucidate potential reaction mechanisms. This can involve the calculation of reactivity descriptors, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, to identify reactive sites. Furthermore, the transition states and reaction pathways for specific chemical transformations could be modeled. No theoretical studies on the reactivity or reaction mechanism predictions for This compound have been identified.

Chemical Transformations and Derivatization Strategies of 3 Fluoro 4 4 Methylphenyl Benzoic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various functional derivatives such as esters, amides, acid halides, and alcohols.

Esterification Reactions

Esterification of 3-fluoro-4-(4-methylphenyl)benzoic acid can be achieved through several established methods. The most common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. iajpr.comgoogle.com The reaction is typically conducted under reflux conditions, with the continuous removal of water to drive the equilibrium towards the ester product. google.com

For instance, the reaction of this compound with a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield the corresponding methyl or ethyl ester. iajpr.com The use of an entraining agent like toluene (B28343) can facilitate the removal of water via azeotropic distillation. google.com

Table 1: Typical Conditions for Esterification

Reactant 1Reactant 2CatalystSolventConditionsProduct
This compoundAlcohol (e.g., Methanol, Ethanol)Sulfuric AcidExcess Alcohol or TolueneReflux3-Fluoro-4-(4-methylphenyl)benzoate Ester

Amide Formation

The conversion of this compound to its corresponding amides can be accomplished through various coupling strategies. A direct one-pot condensation with a primary or secondary amine is a common method. nih.govrsc.org This transformation often requires the use of a coupling agent or a catalyst to activate the carboxylic acid.

One effective method involves the use of titanium tetrachloride (TiCl4) as a promoter in a solvent like pyridine. nih.gov The reaction generally proceeds at elevated temperatures to afford the desired amide in good yields. nih.gov Alternatively, boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines at room temperature. organic-chemistry.org The choice of amine will determine the final amide product, allowing for the introduction of a wide range of substituents. For example, reacting this compound with p-toluidine (B81030) would yield 3-fluoro-N-(4-methylphenyl)-4-(4-methylphenyl)benzamide.

Table 2: Reagents for Amide Formation

Reactant 1Reactant 2Coupling Agent/CatalystSolventConditionsProduct
This compoundAmine (Primary or Secondary)TiCl4Pyridine85 °C3-Fluoro-4-(4-methylphenyl)benzamide
This compoundAmine (Primary or Secondary)Boronic Acid CatalystVariousRoom Temp to Reflux3-Fluoro-4-(4-methylphenyl)benzamide

Acid Halide Synthesis

The synthesis of 3-fluoro-4-(4-methylphenyl)benzoyl chloride, an important reactive intermediate, can be readily achieved by treating the parent carboxylic acid with a halogenating agent. Thionyl chloride (SOCl2) is a widely used reagent for this purpose. prepchem.comprepchem.com The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent like toluene. prepchem.com

The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion. prepchem.com The resulting acid chloride is generally purified by distillation or used directly in subsequent reactions without further purification. The conversion of the carboxylic acid to the more reactive acid chloride facilitates a variety of subsequent transformations, including esterification and amidation under milder conditions.

Table 3: Conditions for Acid Halide Synthesis

ReactantReagentSolventConditionsProduct
This compoundThionyl Chloride (SOCl2)Neat or TolueneReflux3-Fluoro-4-(4-methylphenyl)benzoyl chloride

Reduction to Alcohol

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, (3-fluoro-4-(4-methylphenyl)phenyl)methanol. This transformation requires the use of strong reducing agents.

Commonly employed reagents for this reduction include lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in an appropriate solvent like tetrahydrofuran (B95107) (THF) or ethanol. evitachem.com The choice of reducing agent may depend on the presence of other functional groups in the molecule. The carboxylic acid group of the related 4-fluoro-3-methylbenzoic acid can also be reduced to a hydroxyl group. ossila.com

Table 4: Reagents for Reduction to Alcohol

ReactantReducing AgentSolventProduct
This compoundLithium Aluminum Hydride (LiAlH4)Tetrahydrofuran (THF)(3-Fluoro-4-(4-methylphenyl)phenyl)methanol
This compoundSodium Borohydride (NaBH4)Ethanol(3-Fluoro-4-(4-methylphenyl)phenyl)methanol

Transformations of the Aromatic Rings

The biphenyl (B1667301) core of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic rings. The directing effects of the existing substituents (fluoro, tolyl, and carboxyl groups) will influence the position of the incoming electrophile.

Electrophilic Aromatic Substitution Reactions (e.g., further halogenation, nitration)

Further Halogenation: The introduction of another halogen atom onto the aromatic rings would proceed via an electrophilic aromatic substitution mechanism. The positions of substitution will be governed by the activating and deactivating nature of the existing groups and their directing effects. The fluorine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. The tolyl group is an ortho-, para-director. The interplay of these effects would likely lead to a mixture of products.

Nitration: The nitration of this compound can be expected to occur by treatment with a mixture of concentrated nitric acid and sulfuric acid. The nitro group would be directed to positions activated by the existing substituents and not strongly deactivated. For example, in the related compound 3-fluoro-4-(trifluoromethyl)benzoic acid, the fluorine and trifluoromethyl groups direct the substitution. sigmaaldrich.com Similarly, 4-fluoro-3-nitrobenzoic acid is a known compound, indicating the feasibility of nitrating a fluorinated benzoic acid. chemicalbook.comossila.comnih.gov The precise location of nitration on the biphenyl system of this compound would depend on the specific reaction conditions and the relative directing strengths of the substituents.

Table 5: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsPotential Product(s)
NitrationHNO3 / H2SO4Nitrated derivatives of this compound
HalogenationHalogen (e.g., Br2) / Lewis AcidHalogenated derivatives of this compound

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the fluorinated ring of this compound presents a potential pathway for introducing a variety of nucleophiles. Generally, SNAr reactions are favored on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. libretexts.org In the case of this compound, the carboxylic acid group and the fluorine atom both act as deactivating groups, which would typically make the ring less susceptible to nucleophilic attack.

However, the fluorine atom is a good leaving group in SNAr reactions. libretexts.org For a successful substitution to occur at the C-3 position, activation of the aromatic system is often necessary. One advanced approach to achieve this on unactivated fluoroarenes is through organic photoredox catalysis. nih.gov This method can enable the defluorination and subsequent substitution with various nucleophiles, including azoles, amines, and even intramolecular carboxylic acids, under mild conditions. nih.gov While direct intermolecular substitution by another carboxylic acid is generally unsuccessful, intramolecular cyclization is a possibility. nih.gov

A hypothetical SNAr reaction on this compound is outlined in the table below.

ReactantNucleophileConditionsProduct
This compoundAmmoniaPhotoredox Catalyst, Light3-Amino-4-(4-methylphenyl)benzoic acid

Metalation and Cross-Coupling Reactions

The carboxylic acid group in this compound can act as a directing group in ortho-lithiation reactions, a process known as directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.orgacs.org This allows for the regioselective introduction of electrophiles at the position ortho to the carboxyl group. In this specific molecule, the two ortho positions are C-2 and C-6. The fluorine at C-3 and the tolyl group at C-4 will influence the site of metalation. Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), can lead to the formation of a dianion, which can then be trapped with an electrophile. acs.org

Furthermore, the core structure of this compound is amenable to various palladium-catalyzed cross-coupling reactions. While the carboxylic acid itself is not a typical coupling partner, it can be converted into other functional groups that are. For instance, decarbonylative borylation can transform the carboxylic acid into a boronic ester, which can then participate in Suzuki-Miyaura coupling reactions. rsc.orgrsc.org Alternatively, the inherent biaryl structure can be synthesized via cross-coupling reactions, for example, through a Suzuki coupling of a suitable boronic acid with an aryl halide.

A summary of potential metalation and cross-coupling strategies is provided below.

Reaction TypeReagentsIntermediate/Product
Directed Ortho-Metalation1. LDA/THF, -78 °C; 2. Electrophile (e.g., I2)2-Iodo-3-fluoro-4-(4-methylphenyl)benzoic acid
Decarbonylative Cross-Coupling1. Decarbonylative Borylation; 2. Aryl Halide, Pd CatalystUnsymmetrical biaryl derivative

Synthesis of Heterocyclic Derivatives Incorporating this compound Substructures

The functional groups of this compound serve as valuable handles for the construction of various heterocyclic rings.

Formation of Oxadiazoles

1,3,4-Oxadiazoles are readily synthesized from carboxylic acids. tandfonline.comnih.gov A common method involves the conversion of the carboxylic acid to the corresponding acid hydrazide, followed by cyclization. nih.gov For this compound, this would involve initial activation of the carboxylic acid (e.g., to the acid chloride), reaction with hydrazine (B178648) to form 3-fluoro-4-(4-methylphenyl)benzoyl hydrazide, and subsequent cyclization with a dehydrating agent like phosphorus oxychloride. nih.gov A one-pot synthesis from the carboxylic acid and an acyl hydrazide is also a viable and efficient method. acs.org

1,2,4-Oxadiazoles can also be prepared from carboxylic acids by reacting them with amidoximes. researchgate.net

HeterocycleStarting MaterialKey ReagentsGeneral Product
1,3,4-OxadiazoleThis compoundHydrazine, Dehydrating Agent (e.g., POCl3)2-(3-Fluoro-4-(4-methylphenyl)phenyl)-1,3,4-oxadiazole
1,2,4-OxadiazoleThis compoundAmidoxime, Coupling Agent3-(3-Fluoro-4-(4-methylphenyl)phenyl)-5-substituted-1,2,4-oxadiazole

Synthesis of Pyrazoles and Chromones

Pyrazoles can be synthesized from carboxylic acids through a multi-step process. mdpi.com One approach involves the conversion of the carboxylic acid into a β-diketone, which is then cyclized with hydrazine or a substituted hydrazine. rsc.org This would provide a pyrazole (B372694) ring with the 3-fluoro-4-(4-methylphenyl)phenyl substituent.

The synthesis of chromones from this compound is less direct, as chromone (B188151) synthesis typically starts from phenols. ijrpc.comorganic-chemistry.orgijrar.org However, a synthetic route could be envisioned where the existing functional groups are modified. For example, a Baeyer-Villiger oxidation of a suitable ketone precursor derived from the benzoic acid could introduce a hydroxyl group, which could then be utilized in a subsequent cyclization to form the chromone ring. A more direct, albeit potentially low-yielding, method could involve a modified Baker-Venkataraman reaction under one-pot conditions. nih.gov

Preparation of Tetrazines

The synthesis of tetrazines can be achieved from carboxylic acid precursors, typically via their ester derivatives. nih.govnih.govproquest.comchemrxiv.orgresearchgate.net The initial step would be the esterification of this compound. The resulting ester can then be converted into a 3-thiomethyltetrazine in a one-pot reaction, which serves as a versatile intermediate for further functionalization. nih.govchemrxiv.org

HeterocycleProposed Synthetic RouteKey Intermediates
Tetrazine1. Esterification of the carboxylic acid. 2. Reaction with S-methylisothiocarbonohydrazidium iodide and subsequent oxidation.Methyl 3-fluoro-4-(4-methylphenyl)benzoate, 3-Thiomethyl-6-(3-fluoro-4-(4-methylphenyl)phenyl)tetrazine

Ring Annulation Reactions

Ring annulation reactions can be employed to build fused ring systems onto the biaryl core of this compound. The strategies discussed under metalation and cross-coupling are instrumental here. For example, directed ortho-metalation can introduce a reactive handle at the C-2 position. This handle can then participate in an intramolecular cyclization to form a new ring. An example would be the introduction of an iodo group at C-2, followed by a Sonogashira coupling with a terminal alkyne bearing a suitable functional group, and then an intramolecular cyclization to form a polycyclic aromatic system. Such strategies are valuable for expanding the structural diversity of compounds derived from this versatile building block. researchgate.net

Regioselective and Regiospecific Derivatization Approaches

The derivatization of this compound can be directed to specific positions on the aromatic rings or at the carboxylic acid function. The existing substituents play a crucial role in governing the regioselectivity of these reactions.

The fluorine atom at the 3-position and the tolyl group at the 4-position of the benzoic acid ring, along with the carboxylic acid group, dictate the electron density distribution and steric accessibility of the various positions on the phenyl ring. The carboxylic acid group is a meta-directing deactivator for electrophilic aromatic substitution, while the fluorine atom is an ortho-, para-directing deactivator. The tolyl group is an ortho-, para-directing activator. The interplay of these electronic and steric effects determines the outcome of substitution reactions.

For instance, in electrophilic aromatic substitution reactions, the positions ortho and para to the activating tolyl group are potential sites for substitution. However, the steric hindrance from the adjacent phenyl ring and the deactivating effect of the fluorine and carboxyl groups must be considered.

A common strategy for the derivatization of benzoic acids is the conversion of the carboxylic acid to other functional groups. For example, the carboxylic acid can be readily converted to an ester or an amide. This can be achieved by reaction with an alcohol or an amine in the presence of a coupling agent or after conversion to a more reactive species like an acyl chloride.

The synthesis of related compounds, such as 3-bromo-4-fluoro-benzoic acid, often involves a multi-step process that takes advantage of the directing effects of the substituents. For example, a synthetic route might involve the acylation of a substituted fluorobenzene, followed by bromination and oxidation to the carboxylic acid. google.com Such approaches highlight the ability to introduce new functionalities at specific positions on the benzene (B151609) ring.

Furthermore, modern catalytic methods, such as palladium- and rhodium-catalyzed cross-coupling reactions, offer powerful tools for the regiospecific derivatization of aryl halides and boronic acids. rsc.org While specific examples for this compound are not prevalent in the literature, the principles of these reactions are applicable. For instance, if a bromo or iodo substituent were present on one of the aromatic rings, it could be selectively coupled with a variety of partners, including boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or other organometallic reagents.

The following table summarizes potential regioselective derivatization strategies for this compound based on the reactivity of its functional groups and the directing effects of its substituents.

Reaction Type Target Site Potential Reagents and Conditions Expected Product Type
EsterificationCarboxylic AcidAlcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC)Ester
AmidationCarboxylic AcidAmine, Coupling Agent (e.g., HATU, EDC)Amide
Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Aromatic Ring (position determined by directing groups)HNO₃/H₂SO₄, Br₂/FeBr₃Substituted benzoic acid derivative
Suzuki Coupling(Requires prior conversion to an aryl halide)Arylboronic acid, Palladium catalyst, BaseAryl-substituted derivative
Buchwald-Hartwig Amination(Requires prior conversion to an aryl halide)Amine, Palladium catalyst, BaseAmino-substituted derivative

Development of Prodrugs or Bioconjugates

The development of prodrugs is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.govresearchgate.net For a molecule like this compound, the carboxylic acid group is an ideal handle for prodrug design. nih.govnih.gov

Ester Prodrugs

One of the most common approaches for masking a carboxylic acid is its conversion to an ester. nih.govrutgers.edu Ester prodrugs are typically more lipophilic than the parent carboxylic acid, which can enhance their ability to cross cell membranes. nih.gov In the body, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid. rutgers.edu The rate of this hydrolysis can be tuned by modifying the steric and electronic properties of the alcohol moiety of the ester. rutgers.edu For example, bulkier esters are generally more stable to chemical hydrolysis but can still be substrates for enzymes. rutgers.edu

Amide Prodrugs

Similarly, the carboxylic acid can be converted to an amide. Amides are generally more stable to hydrolysis than esters. nih.gov This strategy can be employed if a slower release of the parent drug is desired. The choice of the amine component can also be used to target the prodrug to specific tissues or to improve other properties.

Phosphate (B84403) Prodrugs

For improving aqueous solubility, phosphate prodrugs are an effective option. mdpi.com A phosphate group can be attached to the parent molecule, often via a linker that includes a hydroxyl group. These prodrugs are typically highly water-soluble and can be cleaved in vivo by phosphatases to release the active drug. mdpi.com

Bioconjugates

Beyond simple prodrugs, this compound could be incorporated into more complex bioconjugates. For example, it could be conjugated to a targeting moiety, such as a peptide or an antibody, to direct it to a specific site of action, for instance, tumor cells. This approach can increase the therapeutic efficacy while reducing off-target side effects. The carboxylic acid provides a convenient point of attachment for such conjugations, often through an amide or ester linkage.

The table below outlines some potential prodrug and bioconjugate strategies for this compound.

Prodrug/Bioconjugate Strategy Modification Purpose Activation Mechanism
Ester ProdrugConversion of the carboxylic acid to an esterImprove lipophilicity and cell permeabilityEnzymatic hydrolysis by esterases rutgers.edu
Amide ProdrugConversion of the carboxylic acid to an amideIncrease stability for slower drug releaseEnzymatic hydrolysis by amidases nih.gov
Phosphate ProdrugAttachment of a phosphate group (via a linker)Enhance aqueous solubilityEnzymatic cleavage by phosphatases mdpi.com
Peptide-Drug Conjugate (PDC)Covalent linkage to a peptideTarget specific cells or tissuesProtease cleavage of the peptide linker
Antibody-Drug Conjugate (ADC)Covalent linkage to a monoclonal antibodyTarget specific cell surface antigensInternalization and lysosomal degradation

The rational design of prodrugs and bioconjugates of this compound requires careful consideration of the desired pharmacokinetic profile and the intended therapeutic application. researchgate.netnih.gov

Exploration of Specific Academic Applications and Biological Insights in Vitro

Material Science Applications and Supramolecular Assembly

The unique structure of 3-Fluoro-4-(4-methylphenyl)benzoic acid, which combines a rigid biphenyl (B1667301) core, a polar carboxylic acid group, and a strategically placed fluorine atom, makes it a molecule of interest for materials science. These features are conducive to forming organized molecular structures and imparting specific physical properties to materials.

While specific studies on this compound were not found, the principles of physical organic chemistry allow for a strong theoretical basis for its use in self-assembled monolayers (SAMs). The formation of SAMs involves the spontaneous organization of molecules on a substrate to form a stable, ordered, one-molecule-thick layer.

The carboxylic acid moiety of the molecule can serve as a robust anchoring group, forming hydrogen-bonding networks that contribute to the stability of the monolayer. oaepublish.com Molecules with carboxylic acid groups have been shown to form such networks, enhancing the structural integrity of the assembly. oaepublish.com Furthermore, the presence of the fluorine atom is significant. Fluorinated compounds are known to create surfaces with very low energy, which imparts high hydrophobicity. researchgate.net The inherent strength and polarity of the carbon-fluorine bond also contribute to the thermal and chemical stability of fluorinated SAMs, making them more durable than their hydrocarbon counterparts. researchgate.net The biphenyl structure facilitates π-π stacking interactions between adjacent molecules, further promoting an ordered and densely packed monolayer.

Specific research detailing the application of this compound in Organic Light-Emitting Devices (OLEDs) is not prominent in the reviewed literature. However, the structural motifs of the compound are relevant to materials used in organic electronics. Biphenyl derivatives are frequently used as core components in host materials for OLEDs due to their electronic properties and structural rigidity. Fluorinated molecules are also employed to fine-tune energy levels and enhance the performance and stability of OLED devices. Therefore, while direct evidence is lacking, its foundational structure suggests potential applicability in this area.

The molecular shape of this compound is critical to its potential application in liquid crystals. Its elongated and rigid biphenyl core is a classic example of a calamitic (rod-like) mesogen, a primary requirement for forming liquid crystalline phases. tcichemicals.com

The introduction of a lateral fluorine atom onto the aromatic core is a well-established strategy in the design of advanced liquid crystal materials. biointerfaceresearch.com Lateral fluoro-substituents are known to have several effects on mesophase behavior, as summarized in the table below.

FeatureInfluence of Lateral Fluoro-SubstituentRationale
Melting Point Often leads to a reduction in the melting point. biointerfaceresearch.comThe substituent disrupts perfect crystal packing, lowering the energy required to transition to a mesophase.
Phase Stability Can enhance the stability of tilted smectic phases (e.g., Smectic C*). biointerfaceresearch.comThe lateral dipole moment introduced by the fluorine atom influences intermolecular interactions.
Dielectric Anisotropy Can increase negative dielectric anisotropy. biointerfaceresearch.comThe strong dipole of the C-F bond contributes significantly to the overall molecular dipole moment.

These properties are highly sought after for applications in display technologies, such as ferroelectric displays, where lower melting points and stable, switchable phases are required. biointerfaceresearch.com

In Vitro Biological Activity Studies

The structural characteristics of this compound, particularly its biphenyl carboxylic acid scaffold, make it a candidate for investigation as a modulator of enzyme activity and cellular signaling.

Protein tyrosine phosphatases (PTPs) are a family of enzymes that are crucial regulators of signal transduction pathways. nih.gov One of the most studied members, Protein Tyrosine Phosphatase 1B (PTP1B), has been identified as a therapeutic target for metabolic diseases and various cancers. nih.gov Consequently, the development of small molecule inhibitors for PTP1B is an area of intense research. nih.gov

While direct inhibitory data for this compound against PTP1B or specific protein kinases is not available in the examined literature, its structure is analogous to other known enzyme inhibitors. Biphenyl structures serve as scaffolds for designing inhibitors, and the carboxylic acid group can form critical hydrogen bonds and ionic interactions within an enzyme's active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions or by modifying the electronic properties of the molecule.

The general role of PTP1B is to dephosphorylate tyrosine residues on proteins, thereby regulating their activity. nih.gov Inhibition of PTP1B typically leads to an increase in the phosphorylation of its substrates, which can have significant downstream effects on cellular processes. nih.gov

The influence of a compound on signal transduction pathways is a direct consequence of its effect on key regulatory proteins like kinases and phosphatases. Aberrant signaling through protein tyrosine phosphorylation is linked to numerous diseases. nih.gov While specific studies linking this compound to the c-Met, KDR, c-Kit, flt-3, or flt-4 pathways were not identified, its potential as a PTP1B inhibitor would have clear implications for related signaling cascades.

PTP1B has been shown to play a role in pathways that are critical for cell growth and metabolism. nih.gov For instance, the inhibition of PTP1B can activate AMPK and subsequently impact the mTORC1 pathway, which is a central regulator of cell growth and proliferation. nih.gov

Signaling Pathways Modulated by PTP1B

Pathway Component Effect of PTP1B Inhibition Downstream Consequence Reference
PKM2/AMPK/mTORC1 Increased phosphorylation of PKM2, activation of AMPK, decreased mTORC1 activity. Inhibition of p70S6K, leading to cell death. nih.gov
Src/Ras/RAF/MEK/Erk PTP1B normally activates this pathway by dephosphorylating Src. Inhibition would decrease its activity. Promotion of cell proliferation and metastasis (in an Src-dependent manner). nih.gov

| Insulin (B600854) Signaling | PTP1B is a negative regulator of the insulin receptor. Inhibition enhances insulin sensitivity. | Key therapeutic strategy for type 2 diabetes. | nih.gov |

Therefore, if this compound were to function as a PTP1B inhibitor, it would be expected to modulate these fundamental cellular pathways.

Impact on Cellular Activities (e.g., proliferation, differentiation, programmed cell death, migration, chemoinvasion) in in vitro models

While direct studies on this compound are limited, research on structurally related biphenyl compounds and benzoic acid derivatives provides significant insights into their potential effects on cellular activities. A notable example is Atglistatin, a biphenyl-containing inhibitor of adipose triglyceride lipase (B570770) (ATGL), which has demonstrated effects on cancer cell proliferation, apoptosis, and migration.

In vitro studies have shown that pharmacological inhibition of ATGL by Atglistatin can suppress the growth and proliferation of various cancer cell lines. nih.govresearchgate.net For instance, Atglistatin inhibited the growth of A549 and HOP62 non-small cell lung cancer lines in a concentration-dependent manner. researchgate.net This suggests that compounds targeting lipid metabolism pathways, like ATGL, can be crucial in controlling cancer cell proliferation. nih.govfrontiersin.org The mechanism often involves the modulation of key signaling pathways that regulate cell growth and energy metabolism, such as the AMP-activated protein kinase (AMPK) and mTOR pathways. nih.gov ATGL deficiency has been linked to reduced AMPK phosphorylation and increased mTOR signaling, which promotes cell proliferation. nih.gov

Beyond proliferation, these compounds can influence programmed cell death, or apoptosis. Studies on catecholamine-induced cardiac damage have shown that Atglistatin has anti-apoptotic effects, which are believed to be mediated by its influence on adipose tissue and the subsequent reduction of specific fatty acids that can induce apoptosis in cardiomyocytes. nih.govmdc-berlin.de In the context of cancer, G0S2, a protein that inhibits ATGL, promotes apoptosis through its interaction with the anti-apoptotic protein BCL2, suggesting that inhibiting ATGL could be a strategy to induce cancer cell death. researchgate.net

Cell migration and chemoinvasion are also critical aspects of cancer metastasis that can be influenced by this class of compounds. In an in vitro scratch assay, Atglistatin was shown to inhibit the motility of HT29 colon cancer cells. researchgate.net Similarly, knockdown of ATGL in A549 lung cancer cells led to increased migration, an effect that could potentially be reversed by ATGL inhibitors. frontiersin.org

It is important to note that some effects of these compounds may be independent of their primary target. For example, Atglistatin has been observed to suppress the proliferation of diverse cancer cells irrespective of ATGL activity, pointing to potential off-target or broader cellular effects. nih.gov

In Vitro Antimicrobial Screening of Derivatives

Derivatives of benzoic acid are well-documented for their antimicrobial properties, functioning as antibacterial and antifungal agents. nih.gov Their mechanism often involves disrupting bacterial cell homeostasis. nih.gov The lipophilic nature of these acids allows them to interfere with the active uptake of essential molecules like amino acids in bacteria such as Escherichia coli and Bacillus subtilis. nih.gov

Numerous studies have synthesized and screened derivatives of benzoic acid, including those with biphenyl scaffolds, to identify potent antimicrobial agents. These investigations often reveal that specific substitutions on the aromatic rings are crucial for activity. For instance, pyrazole (B372694) derivatives of benzoic acid have shown potent activity against various Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. d-nb.info

Structure-activity relationship (SAR) studies consistently show that lipophilic substituents on the aniline (B41778) moiety of pyrazole-based benzoic acid derivatives significantly improve antibacterial activity. d-nb.info The introduction of electron-withdrawing groups into the aromatic ring of benzoate (B1203000) esters has also been shown to improve activity against mycobacteria. nih.gov

Derivative TypeSubstituentsTarget Organism(s)Key Findings (MIC values)Reference(s)
Pyrazole-based Benzoic Acid4-Fluorophenyl, 3,4-Dichloro, 3-Trifluoromethyl-4-haloStaphylococcus aureus, Enterococcus speciesDichloro derivatives were potent against staphylococci (MIC as low as 0.5 µg/mL). Potency of halo-substituted compounds increased with the size of the halogen. d-nb.info
Schiff Base of Aminobenzoic AcidOrtho and meta substituted isomersE. coli, P. aeruginosa, S. aureus, E. feacalisOrtho and meta isomers showed better activity than para isomers, particularly in non-polar solvents. nih.gov
Benzoate Esters3,5-Dinitro, 4-Chloro, 2,6-DichloroM. tuberculosis, M. bovis BCG, M. smegmatis3,5-dinitrobenzoates were the most active compounds, suggesting a positive effect of this substitution pattern. nih.gov

Studies on Premature Translation Termination and Nonsense-Mediated mRNA Decay

Premature termination codons (PTCs) are nonsense mutations that lead to the production of truncated, non-functional proteins and are the cause of numerous genetic diseases. d-nb.infonih.gov A promising therapeutic strategy is the use of small molecules that induce translational read-through of these PTCs, allowing the ribosome to bypass the erroneous stop signal and synthesize a full-length protein. d-nb.infonih.gov

A prominent compound in this field is Ataluren (PTC124), which is chemically identified as 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid. d-nb.infonih.gov This molecule shares two key structural features with "this compound": a benzoic acid group and a fluoro-substituted phenyl ring. Ataluren was discovered through high-throughput screening and was selected for its ability to promote the read-through of PTCs. d-nb.infonih.gov

The mechanism of read-through involves small molecules that favor the recruitment of a near-cognate tRNA to the ribosomal A-site where the PTC is located, leading to the continuation of translation. mdpi.com The efficiency of this process is influenced by the specific stop codon (UGA > UAG > UAA) and the surrounding nucleotide sequence. d-nb.info

PTC-containing transcripts are typically targeted for degradation by a cellular surveillance mechanism called nonsense-mediated mRNA decay (NMD). nih.govnih.gov NMD prevents the accumulation of potentially toxic truncated proteins. nih.gov It is a complex process initiated when a ribosome terminates translation at a PTC, often recognized by the presence of downstream exon junction complexes (EJCs). nih.govmdpi.com By promoting read-through, compounds like Ataluren can rescue the mRNA from NMD, further increasing the level of functional protein. d-nb.info While direct studies on this compound in this context are not widely reported, the precedent set by the structurally similar Ataluren highlights the potential for this chemical scaffold to be explored for therapeutic applications in genetic disorders caused by nonsense mutations.

Structure-Activity Relationship (SAR) Studies in In Vitro Systems

Positional Isomer Effects

The specific placement of functional groups on the benzoic acid and adjacent phenyl ring is critical to the biological activity of these compounds. SAR studies reveal that even minor shifts in substituent positions can lead to dramatic changes in efficacy. This is a well-established principle for benzoic acid derivatives and biphenyl compounds. researchgate.netmedchemexpress.combiorxiv.org

In the context of antibacterial activity, the position of hydroxyl or methoxyl groups on the benzoic ring significantly influences the effect against E. coli. researchgate.net For instance, attaching a hydroxyl group at the ortho (2-position) of the benzoic ring resulted in stronger antibacterial activity compared to other positions. researchgate.net Similarly, for Schiff bases derived from isomeric aminobenzoic acids, the ortho and meta substituted compounds demonstrated superior antimicrobial activity compared to the para-substituted isomer. nih.gov

Substituent Effects on Biological Profiles

The nature of the chemical groups attached to the biphenyl-benzoic acid core profoundly dictates the compound's biological profile. Modifying these substituents is a key strategy in drug design to enhance potency and selectivity.

In the development of antimicrobial agents, the introduction of electron-withdrawing groups, such as nitro groups, into the aromatic ring of benzoic acid derivatives has been shown to improve activity against mycobacteria. nih.gov Specifically, 3,5-dinitrobenzoates were found to be the most active compounds in a series tested against M. tuberculosis. nih.gov The type of halogen substituent also plays a role; in a series of pyrazole derivatives, antibacterial potency increased with the size of the halogen atom (I > Br > Cl > F). d-nb.info

For enzyme inhibitors like Atglistatin, the substituents are critical for its inhibitory action. The presence of both a carbamate (B1207046) group at the meta position and an N,N-dimethyl moiety at the para position on the biphenyl core are essential for the inhibition of the ATGL enzyme. nih.gov The replacement of the urea (B33335) group in Atglistatin with a thiourea (B124793) moiety led to a derivative with much stronger in vitro inhibitory activity, demonstrating how a single atom change can significantly alter potency. nih.gov Furthermore, lipophilic substituents on the central phenyl ring are functionally essential for the activity of some compounds. researchgate.net

Conformational Effects on Activity

The three-dimensional shape, or conformation, of a molecule is a critical factor governing its biological activity, as it determines how well the molecule can fit into and interact with its biological target. For biphenyl compounds like this compound, a key conformational feature is the dihedral angle—the angle of twist between the two phenyl rings.

This conformation is influenced by the substituents on the rings. The nearly planar structure of a related compound, 3-fluoro-4-methylbenzoic acid, has been confirmed by crystal structure analysis, showing a small dihedral angle between the benzene (B151609) ring and the carboxyl group. researchgate.net The ability of a molecule to adopt a specific, often low-energy, conformation is crucial for its interaction with a target's binding pocket. frontiersin.orgnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry. While established methods like the Suzuki and Negishi couplings are effective for creating the carbon-carbon bond between the two aromatic rings of 3-Fluoro-4-(4-methylphenyl)benzoic acid, future research could focus on developing more sustainable and efficient synthetic strategies. rsc.orgresearchgate.netorganic-chemistry.org

Key areas for exploration include:

C-H Activation: Direct arylation through C-H activation would offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials like boronic acids or organozinc reagents. Research in this area would focus on identifying suitable catalysts that can selectively activate the C-H bonds of the fluoro- and methyl-substituted benzene (B151609) rings.

Flow Chemistry: Continuous flow methodologies can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. ljmu.ac.uk Developing a continuous flow synthesis for this compound could lead to a more efficient and reproducible production method.

Biocatalysis: The use of enzymes to catalyze the formation of the biaryl bond could offer a highly selective and environmentally friendly alternative to traditional metal-catalyzed reactions.

A comparative table of potential synthetic routes is presented below:

Synthetic RouteAdvantagesPotential Challenges
Suzuki Coupling Well-established, high yields, good functional group tolerance.Requires pre-synthesis of boronic acids, potential for metal contamination.
Negishi Coupling High reactivity, good for sterically hindered substrates.Requires organozinc reagents which can be moisture-sensitive. rsc.orgresearchgate.net
C-H Activation Atom-economical, reduces synthetic steps.Catalyst development for high regioselectivity can be challenging.
Flow Chemistry Improved safety and scalability, precise reaction control. ljmu.ac.ukInitial setup costs can be high.
Biocatalysis Environmentally friendly, high selectivity.Enzyme discovery and optimization can be time-consuming.

Application of Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the conformational dynamics and intermolecular interactions of this compound is crucial for predicting its behavior in different environments. Advanced spectroscopic techniques can provide unprecedented insights into these dynamic processes.

Future research could employ:

Advanced NMR Spectroscopy: Techniques such as 19F NMR are highly sensitive to the local electronic environment of the fluorine atom and can be used to probe subtle conformational changes and intermolecular interactions. nih.govacs.orgumn.eduwikipedia.orgjeol.com Two-dimensional NMR techniques can further elucidate the through-bond and through-space correlations within the molecule.

Time-Resolved Spectroscopy: Techniques like time-resolved infrared (IR) and fluorescence spectroscopy can monitor the dynamic changes in molecular structure and electronic states on ultrafast timescales (femtoseconds to nanoseconds). mpbcommunications.comnih.govresearchgate.netwikipedia.org This would be particularly valuable for studying the behavior of the molecule upon photoexcitation or in the presence of a biological target.

Computational Spectroscopy: Combining experimental spectroscopic data with high-level quantum chemical calculations can provide a more detailed and accurate picture of the molecule's structure, dynamics, and spectroscopic properties. aalto.fi

Integration of Machine Learning and AI in Compound Design and Prediction

Potential applications include:

Predictive Modeling: ML models can be trained on large datasets of known compounds to predict various properties of new molecules, such as their biological activity, toxicity, and material characteristics. tandfonline.comnih.govbenthamdirect.comijcrt.orgnih.gov This can help to prioritize the synthesis of the most promising candidates.

Generative Models: Generative AI can be used to design entirely new molecules with optimized properties. weforum.org By inputting the desired characteristics, these models can propose novel structures based on the this compound scaffold.

Spectra Prediction: AI can be used to predict the spectroscopic properties of new compounds, which can aid in their identification and characterization. aalto.fiphotonics.comspectroscopyonline.comthemoonlight.ioresearchgate.net

Exploration in Emerging Material Science Fields

The unique combination of a rigid biaryl core, a polar carboxylic acid group, and a fluorine substituent makes this compound an interesting candidate for various applications in materials science.

Unexplored avenues include:

Liquid Crystals: The incorporation of fluorine atoms is known to influence the mesomorphic behavior of liquid crystals. spiedigitallibrary.orgbohrium.combohrium.comresearchgate.netdakenchem.com Investigating the liquid crystalline properties of derivatives of this compound could lead to the development of new materials for display technologies.

Organic Electronics: Fluorinated organic compounds are increasingly being used in organic electronic devices due to their enhanced stability and electron-accepting properties. alfa-chemistry.comnbinno.comsolvay.com The potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) warrants investigation.

High-Performance Polymers: The introduction of fluorinated biaryl units into polymer backbones can enhance their thermal stability, chemical resistance, and mechanical properties. scripps.edu

Deeper Mechanistic Investigations of In Vitro Biological Observations

While no specific biological activity has been reported for this compound, its structural similarity to known biologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), suggests that it may possess interesting pharmacological properties. acs.orgnih.gov Many NSAIDs are known to inhibit cyclooxygenase (COX) enzymes. nih.govacs.orgresearchgate.net

Future research should focus on:

Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes, such as COX-1 and COX-2, could reveal potential biological targets. nih.gov

Molecular Docking and Dynamics Simulations: Computational studies can be used to predict the binding mode of the compound to its potential targets and to understand the molecular basis of its activity. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs with systematic modifications to the structure would help to identify the key structural features responsible for any observed biological activity.

Design of Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for studying biological processes. The this compound scaffold could be used as a starting point for the design of novel chemical probes.

Potential directions include:

Fluorescent Probes: By attaching a fluorophore to the molecule, it could be used to visualize and track biological targets in living cells.

Photoaffinity Probes: The introduction of a photoreactive group would allow for the covalent labeling of target proteins upon photoirradiation, which can be a powerful tool for target identification.

Bioconjugation: The carboxylic acid group provides a convenient handle for conjugation to other molecules, such as peptides or antibodies, to create targeted probes. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-4-(4-methylphenyl)benzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling between a boronic acid (e.g., 4-methylphenylboronic acid) and a halogenated benzoic acid precursor (e.g., 3-fluoro-4-bromobenzoic acid). Catalysts like Pd(PPh₃)₄ and bases (e.g., Na₂CO₃) in THF/H₂O at 80–100°C yield the biaryl structure. Adjusting catalyst loading (0.5–2 mol%) and reaction time (12–24 hrs) optimizes yield (65–85%) .
  • Carboxylation : React 4-bromo-2-fluoro-4′-methylbiphenyl with CO₂ under high pressure (5–10 atm) in the presence of a Pd catalyst and a base (e.g., Cs₂CO₃) in DMF. Temperature (80–120°C) and CO₂ pressure critically affect carboxylation efficiency .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts like unreacted boronic acids or halogenated intermediates .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm). Splitting patterns confirm substituent positions (e.g., meta-fluorine deshields adjacent protons) .
  • ¹³C NMR : Carboxylic acid carbon at δ 170–172 ppm; fluorine and methyl groups cause distinct shifts in aromatic carbons .
  • IR : Strong O-H stretch (2500–3000 cm⁻¹ for carboxylic acid) and C=O stretch (1680–1720 cm⁻¹). Fluorine substituents reduce symmetry, altering absorption bands .
  • Mass Spectrometry : Molecular ion peak at m/z 244.2 (C₁₄H₁₁FO₂⁺) with fragmentation patterns confirming biphenyl cleavage .

Q. What are the typical chemical reactions this compound undergoes, and how do substituents influence reactivity?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing fluorine at position 3 directs incoming electrophiles (e.g., nitration, sulfonation) to the less hindered position 4. Methyl at position 4′ (on the second phenyl ring) provides steric hindrance, slowing meta-substitution .
  • Decarboxylation : Heating in quinoline with Cu powder removes CO₂, forming 3-fluoro-4-(4-methylphenyl)benzene. Reaction efficiency depends on temperature (180–220°C) and catalyst .
  • Esterification : React with methanol/H₂SO₄ under reflux to form methyl esters, useful for derivatization in HPLC analysis .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic effects of substituents on reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The fluorine atom lowers HOMO energy (-6.2 eV vs. -5.8 eV for non-fluorinated analogs), increasing electrophilicity. Methyl groups donate electrons (+I effect), stabilizing adjacent positions .
  • Solvent Effects : PCM models simulate polar solvents (e.g., DMSO), showing enhanced carboxylate stabilization (ΔG ≈ -3.5 kcal/mol) compared to nonpolar solvents .
  • Reactivity Predictions : Transition state modeling for EAS reveals lower activation barriers (~12 kcal/mol) for nitration at position 5 due to fluorine’s directing effects .

Q. What strategies optimize synthetic pathways to improve scalability and reduce byproducts?

  • Methodological Answer :

  • Continuous Flow Reactors : Replace batch processes with flow systems for carboxylation (residence time: 30–60 min), improving yield by 15% and reducing Pd catalyst waste .
  • Catalyst Recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for Suzuki couplings; reuse for 5 cycles with <5% yield drop .
  • Byproduct Mitigation : Add scavengers (e.g., polymer-bound thiourea) during purification to trap residual Pd (reducing metal content to <10 ppm) .

Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Purity Verification : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to confirm >98% purity. Impurities like decarboxylated byproducts (e.g., 3-fluoro-4-(4-methylphenyl)benzene) may artificially inflate activity .
  • Structural Analog Comparison : Test analogs (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid) to isolate substituent effects. A methyl group (logP ≈ 3.1) vs. trifluoromethyl (logP ≈ 3.8) alters membrane permeability, affecting IC₅₀ .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine) to minimize inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.